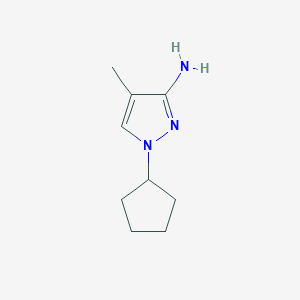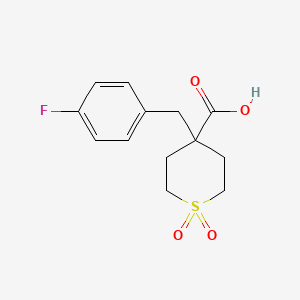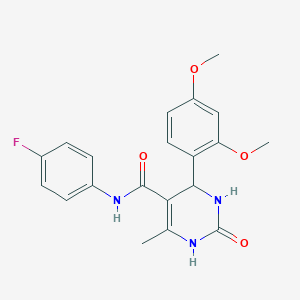![molecular formula C22H22N2O5S B2880050 9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902940-42-5](/img/structure/B2880050.png)
9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione” is a complex organic molecule. It contains a chromeno[2,3-d]pyrimidine core, which is a bicyclic system containing a pyrimidine ring fused with a chromene ring. The molecule also has an ethoxy group at the 9-position and a trimethoxyphenyl group at the 2-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromeno[2,3-d]pyrimidine core, with the ethoxy group at the 9-position and the trimethoxyphenyl group at the 2-position . The presence of these functional groups would likely impart specific physical and chemical properties to the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the ethoxy group might undergo reactions typical of ethers, while the trimethoxyphenyl group might participate in reactions typical of aromatic systems .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Scientific Research Applications
Anti-Cancer Activity
The TMP moiety has been identified as a significant pharmacophore in the development of anti-cancer agents. Compounds containing the TMP group have shown to inhibit various cancer-related proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR). By targeting these proteins, TMP-bearing compounds can disrupt cancer cell proliferation and survival, offering a potential pathway for therapeutic intervention .
Anti-Fungal and Anti-Bacterial Properties
Research indicates that TMP-based compounds possess promising anti-fungal and anti-bacterial properties. They have been active against pathogens like Helicobacter pylori and Mycobacterium tuberculosis , which are responsible for causing significant health issues worldwide. The ability of these compounds to combat such resistant bacteria highlights their importance in developing new antimicrobial drugs .
Antiviral Potential
The TMP group has also been associated with antiviral activity. Compounds with this pharmacophore have demonstrated potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus. This suggests that TMP-bearing compounds could be valuable in the creation of antiviral medications, especially in the face of emerging viral threats .
Anti-Parasitic Effects
Compounds featuring the TMP pharmacophore have exhibited efficacy against parasitic infections caused by organisms like Leishmania , Malaria , and Trypanosoma . These findings point to the potential use of such compounds in treating parasitic diseases, which are prevalent in many tropical regions .
Neuroprotective and CNS Modulation
The TMP group has been involved in the modulation of the central nervous system (CNS). It has shown neuroprotective effects, particularly in the context of neurotoxicity induced by glutamate. Additionally, TMP derivatives have displayed antinarcotic activity, suggesting their role in managing conditions related to CNS disorders .
Anti-Inflammatory and Other Therapeutic Properties
TMP-containing compounds have been linked to anti-inflammatory effects, which are crucial in treating various chronic diseases. Moreover, they have shown promise in addressing conditions like Alzheimer’s disease, depression, and migraines, indicating their broad therapeutic potential .
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-ethoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-5-28-16-8-6-7-12-11-14-21(29-17(12)16)23-20(24-22(14)30)13-9-10-15(25-2)19(27-4)18(13)26-3/h6-10H,5,11H2,1-4H3,(H,23,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIPNNMPONIALD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C(=C(C=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-ethoxy-2-(2,3,4-trimethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2879967.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-4-methylbenzenesulfonamide](/img/structure/B2879970.png)
![5-[(2,5-dimethylphenoxy)methyl]-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2879971.png)
![6-Ethyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2879973.png)

![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2879976.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B2879980.png)
![(2S,3As,6aS)-1-phenylmethoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2879983.png)
![N-(2-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879984.png)

![tert-butyl N-[carbamimidoyl(cyclohexyl)methyl]carbamate](/img/structure/B2879987.png)
![N-Cyclopropyl-N-[1-(3,3,3-trifluoropropylsulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2879989.png)